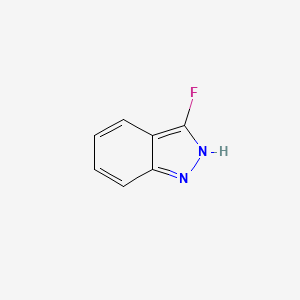

3-fluoro-1H-indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWAWXBVLNWBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415983 | |

| Record name | 3-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66607-26-9 | |

| Record name | 3-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-1H-indazole: Technical Guide to Properties, Synthesis, and Medicinal Utility

This guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 3-fluoro-1H-indazole , a specialized heterocyclic scaffold used in drug discovery.[1][2]

Executive Summary

3-Fluoro-1H-indazole (CAS: 66607-26-9) is a fluorinated bioisostere of the indazole core, widely utilized in kinase inhibitor design (e.g., c-MET, IDO1) and receptor modulation.[2][3] The introduction of a fluorine atom at the C3 position serves two critical functions: it blocks metabolic oxidation at the otherwise reactive C3 site and modulates the acidity (pKa) of the pyrrolic nitrogen, influencing binding affinity and solubility. This guide provides a technical breakdown of its chemistry, validated synthesis protocols, and handling procedures.

Part 1: Fundamental Chemical Identity

The 3-fluoro-1H-indazole scaffold consists of a benzene ring fused to a pyrazole ring, with a fluorine atom substituted at the 3-position.[2] This substitution significantly alters the electronic landscape of the heterocycle compared to the parent indazole.

Physicochemical Properties

| Property | Data | Technical Note |

| CAS Number | 66607-26-9 | Specific to the 3-fluoro isomer.[2] |

| Molecular Formula | C₇H₅FN₂ | |

| Molecular Weight | 136.13 g/mol | |

| Appearance | Off-white to light yellow solid | Crystalline form is typical.[2] |

| pKa (N-H) | ~13.2 (Predicted) | More acidic than indazole (pKa 13.[2]9) due to inductive electron withdrawal by 3-F. |

| LogP | ~2.1 | Increased lipophilicity relative to indazole (LogP 1.8).[2] |

| H-Bond Donor | 1 (N1-H) | The N1 proton is the primary donor.[2] |

| H-Bond Acceptor | 2 (N2, F) | The N2 nitrogen is the primary acceptor; F is a weak acceptor.[2] |

Electronic Structure & Tautomerism

Like the parent indazole, 3-fluoroindazole exhibits annular tautomerism.[2] The 1H-tautomer is thermodynamically favored over the 2H-form in the solid state and in non-polar solvents.[2] The electron-withdrawing nature of the fluorine at C3 reduces the electron density of the pyrazole ring, increasing the acidity of the N-H proton and stabilizing the conjugate base, which facilitates nucleophilic substitution reactions at the nitrogen.

Part 2: Synthetic Access

Two primary routes are established for accessing 3-fluoro-1H-indazole: Electrophilic Fluorination (modern, direct) and the Balz-Schiemann Reaction (classical, via amine).[2]

Method A: Electrophilic Fluorination (Selectfluor)

This is the preferred method for late-stage functionalization or direct synthesis from indazole precursors.[2] It utilizes Selectfluor (F-TEDA-BF4), a stable source of electrophilic fluorine.[2]

-

Mechanism: Electrophilic attack of the N-F reagent on the electron-rich C3 position of the indazole (or its tautomer), followed by re-aromatization.

-

Advantages: Mild conditions, avoids explosive diazonium intermediates, high regioselectivity for C3.[2]

Method B: Balz-Schiemann Reaction

This route converts 3-aminoindazole into the 3-fluoro derivative via a diazonium salt intermediate.[2]

-

Pathway: 3-Aminoindazole

Diazotization (NaNO₂, HBF₄) -

Limitations: Requires handling of unstable diazonium salts; potentially hazardous on large scales.[2]

Visualization: Synthetic Pathways

Caption: Comparative synthesis routes. Method A (blue path) is preferred for safety and simplicity.[2]

Part 3: Reactivity Profile & Regiochemistry

N-Alkylation Selectivity (N1 vs. N2)

The alkylation of 3-fluoro-1H-indazole is a critical transformation in drug synthesis.[2] The regioselectivity is governed by the interplay of steric factors and the "fluorine effect."

-

Thermodynamic Control (N1): Under reversible conditions or with soft electrophiles, alkylation favors the N1-position .[2] The 3-F substituent does not impose significant steric hindrance (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å), allowing N1 alkylation to proceed efficiently.[2]

-

Kinetic Control (N2): Strong bases and hard electrophiles can lead to mixtures containing the N2-isomer .[2] However, unlike 3-iodo or 3-bromo indazoles, where steric bulk pushes selectivity toward N1, the small 3-F allows for competitive N2 alkylation if conditions are not carefully controlled.

Metabolic Stability (The "Fluorine Block")

In medicinal chemistry, the C3 position of indazole is a "soft spot" prone to oxidative metabolism (e.g., hydroxylation by CYP450).[2] Substituting hydrogen with fluorine at C3:

-

Blocks Oxidation: The strong C-F bond (approx. 116 kcal/mol) renders the position inert to metabolic attack.[2]

-

Electronic Modulation: Lowers the HOMO energy, making the ring less susceptible to oxidative degradation.[2]

Part 4: Medicinal Chemistry Utility

Case Study: Kinase Inhibitors (c-MET)

3-Fluoroindazole is a validated scaffold in the design of c-MET inhibitors (e.g., for non-small cell lung cancer).[2]

-

Mechanism: The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

Role of 3-F:

-

Water Displacement: The fluorine atom is lipophilic and can displace high-energy water molecules from hydrophobic pockets within the enzyme active site, providing an entropic gain in binding affinity.[2]

-

Polarity Tuning: It fine-tunes the polarity of the scaffold, improving membrane permeability compared to the more polar 3-amino or 3-hydroxy analogs.[2]

-

Part 5: Experimental Protocols

Protocol A: Synthesis via Selectfluor (Recommended)

Adapted for laboratory scale (approx. 10 mmol).[2]

-

Reagents: 5-Bromo-1H-indazole (or 1H-indazole), Selectfluor (2.0 equiv), Acetic Acid (AcOH), Acetonitrile (MeCN).[2][4]

-

Setup: 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Procedure:

-

Workup:

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: N1-Alkylation (General Procedure)

-

Reagents: 3-Fluoro-1H-indazole, Alkyl Halide (1.1 equiv), Cs₂CO₃ (2.0 equiv), DMF.[2]

-

Procedure:

-

Dissolve 3-fluoro-1H-indazole in anhydrous DMF.

-

Add Cs₂CO₃ and stir at room temperature for 30 mins to deprotonate.

-

Add the alkyl halide dropwise.[2]

-

Stir at 60°C until completion.

-

-

Note: Cs₂CO₃ often favors N1 selectivity due to the "Ceasium Effect" (chelation control), though the small 3-F group requires careful monitoring of regioisomers.[2]

Part 6: Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

-

Inhalation: Handle predominantly in a chemical fume hood to avoid dust inhalation.[2][5]

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere to prevent slow oxidation or moisture absorption.

References

-

Selectfluor Synthesis Route: Synthesis of 5-bromo-3-fluoro-1H-indazole using Selectfluor.[2] Ambeed.com.[2] Link

-

Kinase Inhibitor Application: Discovery and Optimization of c-MET Inhibitors. ACS Medicinal Chemistry Letters.[2] Link[1][2]

-

Indazole Regioselectivity: Regioselective alkylation of a versatile indazole.[2] National Institutes of Health (NIH).[2] Link

-

General Indazole Synthesis: Indazole Synthesis - Organic Chemistry Portal.[2]Link

-

Safety Data: Safety Data Sheet for Indazole Derivatives. Fisher Scientific.[2] Link

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectfluor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 53857-57-1 | 5-Bromo-1H-indazole | GDC-0810 Related | Ambeed.com [ambeed.com]

- 5. fishersci.com [fishersci.com]

Technical Monograph: 3-Fluoro-1H-indazole (CAS 66607-26-9)

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

3-Fluoro-1H-indazole (CAS 66607-26-9) is a fluorinated heterocyclic building block that has emerged as a critical scaffold in modern drug discovery.[1] Unlike its benzene-fluorinated congeners (e.g., 4-, 5-, or 6-fluoroindazole), the C3-fluorine substitution directly alters the electronic properties of the pyrazole ring. This modification significantly impacts the acidity (pKa) of the N-H proton, modulates hydrogen bond donor capability, and blocks metabolic oxidation at the typically reactive C3 position.

This guide provides a comprehensive technical analysis of 3-fluoro-1H-indazole, detailing its physicochemical profile, validated synthesis protocols, and application in structure-activity relationship (SAR) optimization.

Physicochemical Profile

The introduction of a fluorine atom at the C3 position creates a unique electronic environment. The strong electronegativity of fluorine pulls electron density from the pyrazole ring, increasing the acidity of the N1-proton compared to the parent indazole.

| Property | Value / Description | Significance in Drug Design |

| CAS Number | 66607-26-9 | Unique identifier for procurement/IP. |

| Molecular Formula | C₇H₅FN₂ | Compact heteroaromatic scaffold. |

| Molecular Weight | 136.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| Appearance | Off-white to yellow solid | Standard solid-state handling. |

| Melting Point | 130–134 °C | Indicates stable crystal lattice; good for formulation. |

| pKa (Calculated) | ~12.5 (N-H) | Lower than unsubstituted indazole (~13.9), enhancing H-bond donor strength. |

| LogP | ~1.9 | Moderate lipophilicity; maintains membrane permeability. |

| H-Bond Donors | 1 (N-H) | Critical for binding site interactions (e.g., Hinge region in kinases). |

| Electronic Effect | σ-Inductive Withdrawal | Deactivates the ring toward further electrophilic aromatic substitution. |

Synthesis & Manufacturing Protocols

Synthesizing 3-fluoro-1H-indazole requires overcoming the high stability of the indazole nucleus. Direct fluorination is challenging due to the potential for N-fluorination or benzene-ring fluorination. Two primary methodologies are recognized: Selectfluor-mediated electrophilic fluorination (Modern) and Balz-Schiemann reaction via 3-aminoindazole (Classical).

Method A: Selectfluor-Mediated Direct Fluorination (Recommended for Research Scale)

This method utilizes Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a stable source of electrophilic fluorine (F+).

Mechanism: The reaction proceeds via an electrophilic attack of the F+ species at the C3 position, which is the most electron-rich carbon in the heterocyclic system, followed by re-aromatization.

Protocol:

-

Reagents: 1H-Indazole (1.0 eq), Selectfluor (1.2 eq), Acetonitrile (MeCN), Acetic Acid (cat.).

-

Setup: Charge a round-bottom flask with 1H-indazole dissolved in MeCN under an inert atmosphere (N₂).

-

Addition: Add Selectfluor portion-wise at room temperature.

-

Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC/LC-MS for the disappearance of starting material.

-

Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc and wash with water and brine.

-

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Temperature control is vital. Overheating can lead to polyfluorination on the benzene ring.

Method B: Balz-Schiemann Reaction (Classical/Scale-Up)

This route converts 3-aminoindazole to the diazonium salt, which is then thermally decomposed to the fluoride.

Protocol:

-

Diazotization: Dissolve 3-amino-1H-indazole in HBF₄ (48% aq) at 0 °C. Add NaNO₂ (aq) dropwise to form the diazonium tetrafluoroborate salt.

-

Isolation: The salt often precipitates. Filter and dry (Caution: Potentially explosive if dry; usually handled wet or in situ).

-

Decomposition: Gently heat the diazonium salt in an inert solvent (e.g., xylene or dry solid-state thermolysis) to release N₂ and generate the C-F bond.

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways for 3-fluoro-1H-indazole. Method A (top) is preferred for lab-scale safety; Method B (bottom) is classical but requires careful handling of diazonium intermediates.

Medicinal Chemistry Applications

The 3-fluoro-1H-indazole scaffold acts as a bioisostere for indazole, indole, and benzimidazole, offering specific advantages in ligand-protein binding.

Metabolic Stability (Metabolic Blocking)

The C3 position of indazole is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, prolonging the half-life (

Kinase Inhibition (Hinge Binding)

Indazoles are privileged scaffolds for kinase inhibitors. They typically bind to the ATP-binding pocket (hinge region).

-

Interaction: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.

-

Fluorine Effect: The C3-F atom lowers the pKa of the N1-H, potentially strengthening this hydrogen bond interaction. Additionally, the fluorine can engage in orthogonal multipolar interactions with carbonyl carbons or backbone amides within the binding pocket.

IDO1 Inhibition

Research indicates that 3-substituted indazoles are potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immuno-oncology target.[2] The 3-fluoro substituent provides a steric and electronic match for the enzyme's hydrophobic pocket while preventing metabolic degradation.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[4][5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[4] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Use only in a chemical fume hood to avoid dust inhalation.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The compound is stable but should be kept away from strong oxidizing agents.

References

-

ChemicalBook. (2025).[4] 1H-Indazole, 3-fluoro- Product Properties and Safety. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11315579, 3-Fluoro-1H-indazole. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

-

Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-1H-indazole. Retrieved from

Sources

- 1. 1H-Indazole, 3-fluoro- | 66607-26-9 [chemicalbook.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

Technical Guide: 3-Fluoro-1H-Indazole

This technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 3-fluoro-1H-indazole , a critical scaffold in modern drug discovery.

Molecular Weight & Physicochemical Profiling

Executive Summary

3-Fluoro-1H-indazole (CAS: 66607-26-9) is a fused heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for indazole or indole moieties.[1][2][3] Its strategic importance lies in the C3-fluorine substitution, which modulates the compound's pKa, metabolic stability, and hydrogen-bond donor/acceptor profile without significantly altering steric bulk.

This guide focuses on the molecular weight as a foundational metric for characterization, while expanding into the synthesis and validation protocols required for high-integrity research.

Physicochemical Profile

The precise molecular weight is critical for mass spectrometry validation and stoichiometric calculations in synthesis.

| Property | Value | Notes |

| IUPAC Name | 3-Fluoro-1H-indazole | |

| CAS Number | 66607-26-9 | |

| Molecular Formula | C₇H₅FN₂ | |

| Average Molecular Weight | 136.13 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 136.0437 Da | Used for HRMS validation ([M+H]⁺ = 137.051). |

| Physical State | Off-white to yellow solid | |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in water. |

| pKa (Calculated) | ~12.5 (NH) | Fluorine at C3 increases acidity of N1-H compared to parent indazole. |

Synthetic Methodologies

Accessing the 3-fluoro isomer is synthetically distinct from the more common benzene-ring fluorinated indazoles (4-, 5-, 6-, or 7-fluoro). Direct electrophilic fluorination of the parent indazole often yields mixtures or N-fluorinated byproducts. The most robust protocol involves the Balz-Schiemann transformation of the 3-amino precursor.

Protocol A: Diazotization-Fluorination (The "Classic" Route)

This pathway ensures regioselectivity at the C3 position.

-

Diazotization: Treatment with sodium nitrite (

) in tetrafluoroboric acid ( -

Fluorination: Thermal decomposition of the diazonium salt (photochemical or thermal) yields 3-fluoro-1H-indazole.

Protocol B: Electrophilic Fluorination (Selectfluor)

While faster, this method requires careful control of solvent and temperature to prevent N-fluorination or formylation (as seen in DMSO).

-

Reagents: Selectfluor (F-TEDA-BF4), Acetonitrile.[6]

-

Mechanism: Single Electron Transfer (SET) or

type attack at C3.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for the high-purity synthesis of the target scaffold.

Caption: Comparative synthetic workflows for 3-fluoro-1H-indazole, highlighting the regioselective diazotization route.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of 3-fluoro-1H-indazole must be validated using orthogonal analytical techniques.

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Signal: The [M+H]⁺ peak is the primary identifier.

-

Calculation: Monoisotopic Mass (136.04) + Proton (1.007) = 137.05 m/z .[7]

-

Interpretation: A clean peak at 137.05 confirms the molecular weight. The absence of a +2 mass unit peak (characteristic of Cl/Br) confirms fluorine incorporation.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Aromatic protons (H4, H5, H6, H7) appear as a complex multiplet pattern between 7.0–7.8 ppm.

-

Key Feature: The broad singlet for N1-H (approx. 12-13 ppm) is diagnostic.

-

-

¹⁹F NMR:

-

This is the "smoking gun" for characterization.

-

Expected Shift: A singlet in the range of -110 to -140 ppm (relative to

). The exact shift depends on solvent and concentration but is distinct from ring-fluorinated isomers (e.g., 5-fluoro-1H-indazole typically resonates near -120 to -126 ppm).

-

Analytical Logic Diagram

Caption: Self-validating analytical workflow to confirm molecular weight and structural integrity.

Medicinal Chemistry Applications

The 3-fluoro-1H-indazole scaffold is not merely a chemical curiosity; it is a potent pharmacophore in kinase inhibitor design.

-

c-MET Inhibition: In the development of c-MET inhibitors (e.g., for gastric cancer), the 3-fluoro group is often used to displace a high-energy water molecule in the ATP-binding pocket. This "water displacement" strategy yields significant gains in binding affinity (

) and selectivity compared to the non-fluorinated parent. -

Bioisosterism: The C3-F bond mimics the C3-H bond sterically but alters the electronics. The fluorine atom can serve as a weak hydrogen bond acceptor, unlike the hydrogen atom, potentially engaging in interactions with backbone amides in the target protein.

-

Metabolic Stability: Blocking the C3 position with fluorine prevents oxidative metabolism (e.g., hydroxylation) at this reactive site, prolonging the drug's half-life.

References

-

PubChem. (2025). 3-Fluoro-1H-indazole Compound Summary. National Library of Medicine. Link

-

ChemicalBook. (2025). 3-Fluoro-1H-indazole Properties and Suppliers. Link

-

Cui, J. J., et al. (2012). Discovery of a Novel Class of c-Met Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for kinase inhibitor design using indazole scaffolds). Link

-

BenchChem. (2025). Structure and Properties of Fluorinated Indazoles. Link

Sources

- 1. 66607-26-9 | 3-fluoro-1H-indazole [3asenrise.com]

- 2. esdmedikal.com [esdmedikal.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SelectFluor - Enamine [enamine.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Biological Activity of Fluorinated Indazoles

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The indazole scaffold (1H-indazole) represents a privileged structure in medicinal chemistry, characterized by its bioisosteric relationship to indole and purine bases.[1][2] The strategic incorporation of fluorine atoms onto the indazole core or its pendant groups has emerged as a high-impact optimization tactic in modern drug discovery. Fluorination modulates physicochemical properties—specifically lipophilicity (

This technical guide provides a comprehensive analysis of the biological activity of fluorinated indazoles. It synthesizes structure-activity relationship (SAR) data, details specific therapeutic applications (oncology, virology, CNS), and provides self-validating experimental protocols for the synthesis and biological assay of these compounds.[1][2]

Medicinal Chemistry of the Fluorinated Indazole Scaffold[1]

The "Fluorine Effect" on Indazole

The introduction of fluorine into the indazole bicycle alters the pharmacophore in three critical ways:

-

pKa Modulation: Indazole is amphoteric.[1] Fluorine substitution on the benzene ring (positions C4–C7) withdraws electron density, lowering the pKa of the pyrrolic NH (N1).[1] This increases the acidity of N1, potentially strengthening hydrogen bond donor capability in the active site of targets like kinases.

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative metabolism.[1] Substitution at metabolically labile sites (often C5 or C6) prolongs half-life (

).[1][2] -

Conformational Control: In N-arylated indazoles, fluorine on the pendant aryl ring (ortho position) can lock the conformation via electrostatic repulsion or attraction (dipole-dipole interactions) with the N1/N2 lone pairs, pre-organizing the molecule for binding.[1][2]

Structure-Activity Relationship (SAR) Map

The following Graphviz diagram illustrates the core SAR trends for fluorinated indazoles, highlighting the impact of substitution at specific positions.

Caption: SAR map detailing the functional impact of fluorine substitution at positions C4-C7 and general scaffold modifications.

Therapeutic Applications & Mechanisms[1][2][3][4][5]

Oncology: Kinase Inhibition

The most established application of fluorinated indazoles is in the inhibition of protein kinases (VEGFR, PDGFR, ALK, ROS1, ROCK).[1]

-

Mechanism of Action: These compounds typically function as Type I or Type II ATP-competitive inhibitors. The indazole ring system mimics the adenine base of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.

-

Case Study: Entrectinib (Rozlytrek):

-

Structure: Contains an indazole core substituted at C5 with a 3,5-difluorobenzyl group.[2][4]

-

Role of Fluorine: The difluorophenyl ring occupies a hydrophobic pocket adjacent to the ATP binding site. The fluorine atoms enhance lipophilicity (aiding blood-brain barrier penetration, crucial for CNS metastases) and provide metabolic stability against ring oxidation.[1][2]

-

Case Study: ROCK1 Inhibitors (Preclinical):

-

Research has demonstrated that 6-fluoroindazole derivatives exhibit superior potency against Rho-associated protein kinase 1 (ROCK1) compared to their non-fluorinated or C4-fluorinated counterparts.[2] The C6-fluorine atom likely engages in favorable electrostatic interactions within the binding pocket or optimizes the electron density of the fused ring system to enhance

-stacking interactions.

-

Virology: Anti-HIV Activity

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on 5-fluoroindazole scaffolds have shown resilience against mutant HIV-1 strains.[1][2]

-

Mechanism:[1][2][3][5][6][7] These compounds bind to an allosteric hydrophobic pocket on the reverse transcriptase enzyme, locking it in an inactive conformation.[1]

-

Data: 5-fluoro substitution significantly improves metabolic stability compared to the hydrogen analog, maintaining potency while extending duration of action.[2]

Experimental Protocols

Synthesis of 7-Fluoro-1H-Indazole

This protocol describes the construction of the fluorinated indazole core via hydrazine cyclization.[2] This method is preferred for its operational simplicity and scalability.[1]

Reaction Scheme: 2,3-Difluorobenzaldehyde + Hydrazine Hydrate -> [Hydrazone Intermediate] -> 7-Fluoro-1H-Indazole[2]

Materials:

-

Solvent: n-Butanol or DMSO[2]

-

Reagents: Potassium Carbonate (

) (optional for base catalysis)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-difluorobenzaldehyde (1.85 g, 13 mmol) in n-butanol (20 mL).

-

Addition: Add hydrazine monohydrate (3.0 mL, excess) dropwise to the stirring solution at room temperature. Caution: Exothermic reaction.[1][2]

-

Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 12–16 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The formation of the indazole involves nucleophilic attack of hydrazine on the aldehyde followed by intramolecular nucleophilic aromatic substitution (

) of the ortho-fluorine.[1] -

Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). Combine organic layers and wash with brine ( -

Purification: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-40% Acetone in Chloroform). -

Validation:

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol validates the biological activity of the synthesized fluorinated indazole against a target kinase (e.g., VEGFR2 or ROCK1) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[1][2]

Reagents:

-

Fluorescein-labeled Poly-GT substrate[2]

-

Terbium-labeled anti-phosphotyrosine antibody[2]

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35.[1][2]

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the fluorinated indazole in 100% DMSO (start conc. 10 mM).

-

Enzyme Mix: Dilute the kinase in Assay Buffer to

the final desired concentration (typically 0.1–1.0 nM). -

Substrate Mix: Prepare a solution containing ATP (

concentration) and the Fluorescein-labeled substrate. -

Reaction:

-

Add 2.5

L of Compound solution to a 384-well low-volume black plate. -

Add 5

L of Enzyme Mix. Incubate for 10 min at RT (allows compound binding). -

Add 2.5

L of Substrate Mix to initiate the reaction.

-

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

Detection: Add 10

L of EDTA/Terbium-antibody detection solution to stop the reaction. -

Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

-

Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine

.[1][2][9]

Visualizations

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process described in Section 3.1.

Caption: Step-by-step synthesis workflow for 7-fluoro-1H-indazole via hydrazine cyclization.

Future Perspectives

The field of fluorinated indazoles is evolving toward C-H activation techniques that allow late-stage fluorination of complex scaffolds. Furthermore, the use of

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024.[2] Link

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 2010.[1][2] Link[1][2]

-

Entrectinib (Rozlytrek) FDA Label and Approval History. U.S. Food and Drug Administration, 2019.[1] Link

-

7-Fluoro Indazole Synthesis Protocol. ChemicalBook, General Procedure derived from Lukin et al. Link[1][2]

-

Pazopanib: Structure, Mechanism, and Activity. PubChem, National Library of Medicine.[1] Link[1][2]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 2013.[1][2] Link

Sources

- 1. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Entrectinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Pazopanib - Wikipedia [en.wikipedia.org]

- 7. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Tautomerism of 3-Fluoro-1H-Indazole: A Methodological Approach for Drug Discovery

Foreword: The Chameleon in the Scaffolding

In the landscape of medicinal chemistry, the indazole core is a "privileged scaffold," a foundational structure upon which a multitude of successful therapeutics have been built.[1][2] From oncology to anti-inflammatory applications, its versatility is well-documented.[3] However, this scaffold harbors a subtle yet critical complexity: annular tautomerism. The dynamic equilibrium between the 1H- and 2H-tautomers dictates the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.[1] The position of a single proton can be the difference between a potent drug candidate and a synthetic dead-end.

This guide focuses on 3-fluoro-1H-indazole, a scaffold of particular interest due to the unique electronic properties imparted by the fluorine substituent. The introduction of fluorine can significantly alter pKa, improve metabolic stability, and enhance binding affinity. Understanding how this C3-fluoro substitution influences the delicate tautomeric balance is paramount for rational drug design.

As direct, comprehensive studies on the tautomerism of 3-fluoro-1H-indazole are not extensively published, this document serves as both a review of the core principles and a practical, in-depth guide for researchers. We will not merely present data; we will dissect the causality behind the experimental and computational workflows required to fully characterize this pivotal chemical phenomenon.

The Prototropic Equilibrium: 1H- vs. 2H-Tautomers of 3-Fluoroindazole

Indazole's tautomerism is a prototropic shift between the two nitrogen atoms of the pyrazole ring. This results in two primary forms: the 1H-indazole and the 2H-indazole.[3][4]

Caption: The annular tautomeric equilibrium of 3-fluoro-indazole.

For the parent indazole, thermodynamic calculations and experimental data confirm that the 1H-tautomer is the predominant and more stable form in most conditions.[3][4] The primary driving force for investigating the 3-fluoro derivative is to quantify the influence of the highly electronegative fluorine atom at the C3 position. This substituent can modulate the electron density across the heterocyclic system, potentially altering the relative stability of the two tautomers. Steric effects at the C3 position are also known to play a role, often favoring the N1-substituted (1H) form during reactions like N-alkylation.[5]

Experimental Characterization: A Multi-Faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Probe

NMR is the most powerful tool for studying tautomeric equilibria in solution. Because the proton exchange between tautomers can be slow on the NMR timescale, particularly at lower temperatures, it is often possible to observe distinct signals for each species present in the equilibrium.[6]

Causality: The choice of solvent is critical. Solvents can shift the tautomeric equilibrium by preferentially stabilizing one form over the other through hydrogen bonding or polarity effects.[7] By comparing spectra in a non-polar aprotic solvent (e.g., CDCl₃ or Toluene-d₈), a polar aprotic solvent (e.g., DMSO-d₆), and a polar protic solvent (e.g., Methanol-d₄), we can probe the system's sensitivity to its environment.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 3-fluoro-1H-indazole at a concentration of ~10-20 mg/mL in at least three different deuterated solvents: CDCl₃, DMSO-d₆, and CD₃OD.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample at ambient temperature (e.g., 298 K).

-

Rationale: This provides an initial snapshot of the equilibrium. In DMSO-d₆, the N-H proton signals are often well-resolved and can be integrated to determine the tautomer ratio.

-

If peak broadening is observed, indicating intermediate exchange, perform variable temperature (VT) NMR. Cool the sample (e.g., in 10 K increments down to 223 K) until the signals for each tautomer sharpen and resolve.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum for each sample. A quantitative ¹³C experiment (with a longer relaxation delay) may be necessary for accurate integration if distinct tautomer signals are observed.

-

Rationale: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a, C3a) are particularly sensitive to the tautomeric state and provide corroborating evidence.

-

-

2D NMR for Unambiguous Assignment:

-

Acquire HSQC and HMBC spectra.

-

Rationale: These experiments are crucial for assigning the proton and carbon signals to the correct positions on the 1H and 2H tautomers, especially for the complex aromatic region. HMBC correlations from the N-H proton to carbons C3 and C7a (in the 1H tautomer) or from the N-H proton to C3 and C3a (in the 2H tautomer) are definitive.[8]

-

Data Interpretation and Expected Observations:

-

Chemical Shifts: The chemical shifts of protons and carbons near the N-H group will differ significantly between the two tautomers. For example, the ¹³C chemical shift of C3 is expected to be different in the 1H- vs. the 2H-form.

-

Quantification: The ratio of the tautomers can be determined by integrating well-resolved, non-overlapping signals corresponding to each form in the ¹H NMR spectrum.

Table 1: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Tautomers (Note: This data is based on general indazole literature and serves as an example. Actual values for 3-fluoro-1H-indazole must be determined experimentally.)[9]

| Carbon | 1H-Indazole (in DMSO-d₆) | 2H-Indazole (Predicted) | Expected Influence of 3-Fluoro Group |

| C3 | ~134.0 | ~145.0 | Large downfield shift and splitting due to ¹JCF |

| C3a | ~121.0 | ~129.0 | Smaller shift, potential 3JCF coupling |

| C4 | ~120.5 | ~120.0 | Minimal change |

| C5 | ~121.5 | ~121.5 | Minimal change |

| C6 | ~127.0 | ~127.0 | Minimal change |

| C7 | ~110.0 | ~117.0 | Minimal change |

| C7a | ~140.0 | ~142.0 | Smaller shift, potential 2JCF coupling |

UV-Vis Spectrophotometry: Probing Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the tautomers. The 1H- and 2H-isomers have different conjugated systems and will therefore exhibit distinct absorption maxima (λmax).

Causality: By measuring the absorption spectra in a range of solvents with varying polarity, one can observe shifts in λmax (solvatochromism). This effect can help differentiate between the tautomers and understand how the solvent environment interacts with their ground and excited states.[7]

Step-by-Step Methodology:

-

Solvent Selection: Prepare a series of dilute solutions (~10⁻⁵ M) of 3-fluoro-1H-indazole in solvents spanning a wide range of polarities (e.g., hexane, dioxane, chloroform, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

Data Analysis: Identify the λmax for the primary absorption bands in each solvent. A bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity can be correlated with the electronic properties of the dominant tautomer.

-

Comparative Analysis: If possible, synthesize the locked 1-methyl-3-fluoroindazole and 2-methyl-3-fluoroindazole. These compounds serve as fixed models for the 1H and 2H tautomers, respectively. Comparing their spectra to the parent compound in the same solvent provides a definitive assignment of the absorption bands.

X-Ray Crystallography: The Solid-State Benchmark

Causality: While NMR and UV-Vis probe the tautomeric equilibrium in solution, X-ray crystallography provides an unambiguous snapshot of the preferred tautomeric form in the solid state. This is crucial as the crystal packing forces can strongly favor a single tautomer.

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals of 3-fluoro-1H-indazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Determination: Solve and refine the crystal structure. The key output is the precise location of all atoms, including the hydrogen on the pyrazole nitrogen, which definitively identifies the tautomer present in the crystal lattice.[10]

Computational Chemistry: Predicting Stability and Spectra

Quantum chemical calculations are an indispensable partner to experimental work. They allow for the prediction of relative tautomer stabilities, geometric parameters, and spectroscopic properties, providing a theoretical framework to rationalize experimental findings.

Caption: A typical DFT workflow for analyzing tautomerism.

Protocol: DFT and Ab Initio Calculations

Causality: By calculating the total electronic energy, and more importantly, the Gibbs free energy of each tautomer, we can predict their relative populations at equilibrium. Including a solvent model is crucial for comparing with solution-state experimental data.

Step-by-Step Methodology:

-

Structure Preparation: Build the initial 3D structures of both 1H-3-fluoroindazole and 2H-3-fluoroindazole.

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization on both tautomers in the gas phase using a reliable Density Functional Theory (DFT) method, such as B3LYP or wB97X-D, with a suitable basis set (e.g., 6-311++G(d,p)).[1]

-

Follow this with a frequency calculation at the same level of theory. Rationale: This ensures the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.

-

-

Inclusion of Solvent Effects: Re-optimize the geometries using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) for each solvent used experimentally.

-

Energy Refinement: For higher accuracy, perform single-point energy calculations on the solvent-optimized geometries using a more robust method or larger basis set.

-

Calculation of Relative Energies: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers in each solvent. The equilibrium constant (KT) can be estimated using the equation: ΔG = -RT ln(KT).

-

Spectroscopic Prediction (Optional but Recommended):

-

Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate NMR chemical shifts.

-

Use Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and predict the UV-Vis spectrum.

-

Rationale: Comparing calculated spectra to experimental data serves as a powerful validation of the computational model.

-

Table 2: Hypothetical Calculated Relative Energies for 3-Fluoroindazole Tautomers

| Solvent Model | Tautomer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population at 298 K (%) |

| Gas Phase | 1H | 0.00 (Reference) | >99 |

| 2H | +3.5 | <1 | |

| Toluene | 1H | 0.00 (Reference) | 99 |

| 2H | +3.0 | 1 | |

| DMSO | 1H | 0.00 (Reference) | 95 |

| 2H | +2.0 | 5 | |

| Water | 1H | 0.00 (Reference) | 90 |

| 2H | +1.5 | 10 |

(Note: These values are illustrative and must be determined through actual quantum chemical calculations.)[11]

Synthesis and Conclusion: A Holistic View

The comprehensive study of 3-fluoro-1H-indazole tautomerism is a workflow that integrates synthesis, spectroscopy, and computational modeling.

Caption: A comprehensive workflow for tautomerism analysis.

By systematically applying the protocols outlined in this guide, researchers and drug development professionals can build a complete and validated profile of the tautomeric behavior of 3-fluoro-1H-indazole. This knowledge is not merely academic; it is a cornerstone of structure-activity relationship (SAR) studies. It enables the design of derivatives that can lock the desired tautomeric form, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The chameleon-like nature of tautomerism, when properly understood and controlled, becomes a powerful tool in the arsenal of modern medicinal chemistry.

References

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Tautomeric equilibrium: a: 1STRZ, b: arrows, and c: 4STRZ. (n.d.). ResearchGate. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. Retrieved from [Link]

-

The two tautomers of indazole, with atom numbering. (n.d.). ResearchGate. Retrieved from [Link]

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. Retrieved from [Link]

-

DFT studies od tautomerism of C5-substituted 1,2,3-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Indazole C-3 substituent effects. (n.d.). ResearchGate. Retrieved from [Link]

-

Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. (n.d.). PMC - NIH. Retrieved from [Link]

-

(PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2011). ResearchGate. Retrieved from [Link]

-

(PDF) 13 C NMR of indazoles. (1995). ResearchGate. Retrieved from [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. Retrieved from [Link]

-

The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Tautomer, Protomer, and Conformer Prediction. (2024). Medium. Retrieved from [Link]

-

Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (n.d.). PMC - NIH. Retrieved from [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media. Retrieved from [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

-

Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). ACS Publications. Retrieved from [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. Retrieved from [Link]

-

X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (n.d.). MDPI. Retrieved from [Link]

-

DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. (2022). ResearchGate. Retrieved from [Link]

-

New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. (2021). ResearchGate. Retrieved from [Link]

-

Tautomer Identification and Tautomer Structure Generation Based on the InChI Code. (2010). Life Sciences Open Source. Retrieved from [Link]

-

Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. Retrieved from [Link]

-

Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Stability of 3-Fluoro-1H-indazole

Part 1: Chemical Identity & Critical Verification

The Isomer Ambiguity Warning

A critical error often occurs in procurement and database management regarding fluorinated indazoles. 3-fluoro-1H-indazole is frequently confused with its regioisomer, 6-fluoro-1H-indazole , due to similar refractive indices and physical appearance. Before handling, verify the identity of your material using the CAS Registry Number.

| Feature | 3-Fluoro-1H-indazole (Target) | 6-Fluoro-1H-indazole (Common Confusion) |

| CAS Number | 66607-26-9 | 348-25-4 |

| Structure | Fluorine at position 3 (pyrazole ring) | Fluorine at position 6 (benzene ring) |

| Primary Use | Kinase inhibitor scaffold (FGFR, VEGFR) | Serotonin receptor modulator intermediates |

| Storage | 2-8°C, Inert Gas (Strict) | Room Temp, Desiccated |

Operational Directive: If your container is labeled "3-fluoro-1H-indazole" but bears CAS 348-25-4, quarantine the material immediately. It is likely mislabeled or the wrong isomer.

Physicochemical Profile[1][2]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Acidity (pKa): The N-H proton in indazoles is weakly acidic (pKa ~13.8). The electron-withdrawing fluorine at C3 increases this acidity, making the compound reactive toward strong bases [1].

Part 2: Hazard Identification & Risk Assessment[5]

GHS Classification

Under the Globally Harmonized System (GHS), 3-fluoro-1H-indazole is classified as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant.

| Hazard Class | Code | Statement | Mechanism of Action |

| Acute Tox. (Oral) | H302 | Harmful if swallowed | Systemic absorption via GI tract; potential interference with kinase signaling pathways. |

| Skin Irrit. | H315 | Causes skin irritation | Lipophilic penetration of the stratum corneum; inflammatory cytokine release. |

| Eye Irrit. | H319 | Causes serious eye irritation | Mechanical abrasion combined with chemical irritation of the corneal epithelium. |

| STOT SE 3 | H335 | May cause respiratory irritation | Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract. |

Thermal & Combustion Hazards

Unlike acid fluorides, the C-F bond in 3-fluoro-1H-indazole is chemically stable under physiological conditions. However, under combustion conditions (fire), the compound decomposes to release toxic gases:

-

Hydrogen Fluoride (HF): Extremely corrosive to lung tissue.

-

Nitrogen Oxides (NOx): Pulmonary irritants.

-

Carbon Monoxide (CO): Asphyxiant.

Safety Note: Standard ABC fire extinguishers are sufficient, but firefighters must wear full SCBA due to the HF generation potential [2].

Part 3: Storage, Stability, and Handling Protocols

Storage Architecture

The 3-fluoro isomer is less thermodynamically stable than the non-fluorinated parent indazole. The C-F bond on the nitrogen-containing ring introduces electronic strain.

-

Temperature: Store at 2°C to 8°C . Room temperature storage can lead to slow discoloration (yellowing) due to oxidation of the N-N bond over months.

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture absorption facilitates hydrolysis and degradation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation if the passivation layer is breached.

Engineering Controls & PPE

The following decision logic dictates the handling requirements based on the state of matter.

Figure 1: Operational decision tree for selecting engineering controls and PPE based on physical state.

Glove Selection Logic

Do not rely on standard latex gloves.

-

Recommendation: Nitrile (minimum 0.11 mm thickness) .

-

Reasoning: Fluorinated heterocycles can permeate latex. For prolonged contact or solution handling (e.g., in DMSO or DCM), use Silver Shield (Laminate) gloves or double-glove with Nitrile to prevent permeation of the carrier solvent, which drags the solute through the skin [3].

Part 4: Emergency Response & Waste Disposal

Spill Management (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don safety goggles, double nitrile gloves, and a lab coat. If the spill is >10g outside a hood, wear a P100 respirator.

-

Containment: Do NOT dry sweep. Dry sweeping generates hazardous dust.

-

Cleanup: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust. Scoop the wet material into a hazardous waste container.

-

Decontamination: Wipe the surface with 10% sodium carbonate solution to neutralize any trace acidity, followed by water.

First Aid Protocols

-

Eye Contact: Immediate irrigation with water for 15 minutes.[4][5] The fluorine atom is covalently bonded and does not release free fluoride ions instantly upon contact, so Calcium Gluconate gel is not typically required for immediate first aid unless combustion has occurred. However, treat as a severe irritant.

-

Skin Contact: Wash with soap and water.[5][6] If redness persists, seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal[8]

-

Stream: Halogenated Organic Waste.

-

Destruction: High-temperature incineration equipped with a scrubber to neutralize Hydrogen Fluoride (HF) gas generated during combustion.

-

Prohibition: Never dispose of down the drain. The compound is toxic to aquatic life (predicted LC50 < 10 mg/L for fish) [4].

Part 5: Synthesis & Application Context

Understanding the reactivity aids in safe handling. 3-fluoro-1H-indazole is primarily used as a bioisostere for the 3-amino-1H-indazole scaffold in kinase inhibitors.

-

Reactivity: The C3-F bond renders the C3 position resistant to metabolic oxidation.

-

Nucleophilic Attack: The fluorine is not easily displaced by nucleophiles (unlike 3-bromo-1H-indazole) unless the ring is activated by strong electron-withdrawing groups at other positions.

-

Incompatibility: Avoid mixing with Strong Reducing Agents (e.g., LiAlH4) or Strong Bases (e.g., NaH) unless in a controlled reaction vessel, as this can lead to vigorous deprotonation or ring opening.

Figure 2: Reaction safety profile showing the necessity of thermal control during N-alkylation steps.

References

-

ChemicalBook. (2025).[7] 1H-Indazole, 3-fluoro- SDS and Chemical Properties. Retrieved from

-

Fisher Scientific. (2024).[5] Safety Data Sheet: 3-Bromo-1H-indazole (Analogous Hazard Data). Retrieved from

- Ansell Chemical Resistance Guide. (2024). Permeation breakthrough times for fluorinated heterocycles. (Standard industry reference for glove selection).

-

BenchChem. (2025).[8] 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery: Application Notes. Retrieved from

-

Ambeed. (2025). 3-Fluoro-1H-indazole Safety Data Sheet & GHS Classification. Retrieved from

Sources

- 1. 6-Fluoro-1H-indazole, CAS No. 348-25-4 - iChemical [ichemical.com]

- 2. 348-25-4|6-Fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 3. 6-Fluoro-1H-indazole | 348-25-4 [sigmaaldrich.com]

- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. fishersci.fi [fishersci.fi]

- 6. fishersci.com [fishersci.com]

- 7. 1H-Indazole, 3-fluoro- - Safety Data Sheet [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Discovery and History of 3-Fluoro-1H-indazole

[1]

Executive Summary

3-Fluoro-1H-indazole is a rare but increasingly pivotal heterocyclic building block in modern medicinal chemistry.[1] Distinct from its more common isomers (4-, 5-, 6-, or 7-fluoroindazoles) where the fluorine atom resides on the benzene ring, this molecule features a fluorine atom directly attached to the C3 position of the pyrazole ring. This specific substitution pattern exerts a profound electronic effect on the indazole scaffold, significantly modulating acidity (pKa), lipophilicity, and metabolic stability against C3-oxidation.

While the parent indazole was first synthesized by Emil Fischer in 1883, the 3-fluoro derivative remained elusive for nearly a century due to the chemical challenge of introducing fluorine at the electron-rich but nucleophilic C3 position without compromising the N-H functionality.

| Property | Data |

| IUPAC Name | 3-Fluoro-1H-indazole |

| CAS Number | 66607-26-9 |

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| Key Distinction | Fluorine at C3 (pyrazole) vs. Benzene ring |

Historical Genesis & Structural Rationale[1]

The "Fluorine Effect" in Indazoles

The introduction of fluorine into the indazole scaffold is not merely for steric occlusion but for electronic reprogramming.

-

pKa Modulation: The parent 1H-indazole has a pKa of ~13.9 (N-H deprotonation).[1] The high electronegativity of fluorine at C3 inductively stabilizes the conjugate base (indazolate anion), lowering the pKa. This increases the acidity of the N-H bond, influencing hydrogen bond donor (HBD) capability in protein active sites.

-

Metabolic Blockade: The C3 position of indazole is a primary site for metabolic oxidation (hydroxylation) by cytochrome P450 enzymes.[1] Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life (

) of drug candidates.[1]

Discovery Timeline

-

1883: Emil Fischer synthesizes the first indazole.[1]

-

1930s-1960s: Synthesis of benzene-fluorinated indazoles (e.g., 6-fluoro-1H-indazole, CAS 348-25-4) via diazotization of fluorinated anilines.[1]

-

1970s (Est.): Emergence of 3-fluoro-1H-indazole (CAS 66607-26-9).[1] Unlike its isomers, it could not be easily made from fluorinated benzenes.[1] Its synthesis required the development of electrophilic fluorinating agents or controlled diazotization of 3-aminoindazole.[1]

Synthetic Evolution: From Diazoniums to Selectfluor[1]

The synthesis of 3-fluoro-1H-indazole has evolved through three distinct eras, driven by the need for safety and selectivity.

Era 1: The Balz-Schiemann Approach (Classical)

The earliest routes relied on the conversion of 3-aminoindazole to the diazonium salt, followed by fluorodediazoniation.

-

Precursor: 3-Amino-1H-indazole.[1]

-

Diazotization: Reaction with sodium nitrite (

) in tetrafluoroboric acid ( -

Thermal Decomposition: The resulting diazonium tetrafluoroborate salt is heated to release

and

-

Limitation: High risk of explosion; harsh thermal conditions often degraded the electron-rich heterocycle.[1]

Era 2: Electrophilic Fluorination (Modern)

The advent of N-fluoroammonium salts (e.g., Selectfluor™) revolutionized C-H fluorination.[1] This method allows for the direct introduction of fluorine at C3, provided the N1 position is protected or the reaction conditions are carefully controlled to prevent N-fluorination.

Caption: Comparison of classical Balz-Schiemann vs. modern Selectfluor synthetic pathways for 3-fluoro-1H-indazole.

Detailed Experimental Protocol

Method: Direct Electrophilic Fluorination using Selectfluor (F-TEDA-BF4). Note: This protocol assumes the use of a protected indazole or optimized conditions to favor C3 over N-fluorination.[1]

Reagents

-

Substrate: 1H-Indazole (or 1-protected derivative)[1]

-

Fluorinating Agent: Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]

-

Solvent: Acetonitrile (MeCN)[1]

-

Catalyst (Optional): AgNO3 (to facilitate radical mechanisms if required)

Step-by-Step Workflow

-

Preparation: Dissolve 1.0 eq of indazole substrate in anhydrous acetonitrile (0.1 M concentration) under an inert nitrogen atmosphere.

-

Addition: Add 1.2 eq of Selectfluor™ in a single portion at room temperature (25°C).

-

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor progress via TLC (eluent: Hexane/EtOAc) or LC-MS.

-

Observation: The reaction typically proceeds via an ionic mechanism, though Single Electron Transfer (SET) pathways are possible with specific catalysts.[1]

-

-

Quenching: Cool to room temperature and quench with saturated aqueous

. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography on silica gel. 3-Fluoro-1H-indazole typically elutes after non-polar impurities but before N-fluorinated byproducts.[1]

Self-Validating Checkpoint:

Physicochemical Profile & Medicinal Utility

Comparative Properties

| Property | 1H-Indazole | 3-Fluoro-1H-indazole | Impact of Fluorine |

| pKa (N-H) | 13.9 | ~12.5 (Est.)[1] | Increased acidity; stronger H-bond donor.[1] |

| LogP | 1.9 | 2.2 | Moderate increase in lipophilicity.[1] |

| C3 Reactivity | Nucleophilic | Inert | Blocks metabolic hydroxylation.[1] |

Medicinal Chemistry Applications

The 3-fluoroindazole motif is a bioisostere for the parent indazole but with enhanced metabolic stability. It is utilized in:

-

Kinase Inhibitors: Targeting the ATP-binding pocket where the N-H forms a critical hinge interaction, and the C3-F occupies a small hydrophobic pocket.[1]

-

IDO1 Inhibitors: 3-substituted indazoles are potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] The 3-fluoro variant serves as a probe to study the electronic requirements of the heme-binding region.[1]

-

Bioavailability Enhancement: Replacing a C-H with C-F often improves oral bioavailability by reducing first-pass metabolism (blocking Phase I oxidation).[1]

References

-

Fischer, E. (1883).[1] "Ueber das Indazol". Annalen der Chemie, 221, 280. (First synthesis of parent indazole).[1][2]

-

Selectfluor Chemistry: Banks, R. E. (1992).[1][3] "Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent".[1] Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link[1]

-

Medicinal Applications: Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

-

CAS Registry Data: 3-Fluoro-1H-indazole (CAS 66607-26-9) vs. 6-Fluoro-1H-indazole (CAS 348-25-4).[1] SciFinder / Chemical Abstracts Service.[1]

-

Modern Synthesis: Ye, C., et al. (2020).[1] "Recent Advances in the Synthesis of Fluorinated Indazoles". Organic Chemistry Frontiers. Link

Precision Modeling of 3-Fluoro-1H-Indazole Interactions

Executive Summary

The 3-fluoro-1H-indazole scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., VEGFR, FGFR) and GPCR ligands. The introduction of a fluorine atom at the C3 position serves two critical functions: it modulates the pKa of the pyrazole nitrogen (enhancing bio-availability) and blocks metabolic oxidation common at the C3 site. However, modeling this moiety presents distinct challenges due to the electronic influence of fluorine on tautomeric equilibrium and the often-poor parameterization of C-F

This guide provides a rigorous, self-validating workflow for modeling 3-fluoro-1H-indazole interactions, moving from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) and Free Energy Perturbation (FEP).

Module 1: Quantum Mechanical Characterization

Objective: To accurately determine the tautomeric preference and electrostatic potential (ESP) surface of the 3-fluoro-1H-indazole core.

The Tautomerism Challenge

Indazoles exist in dynamic equilibrium between the 1H and 2H tautomers. While 1H-indazole is generally more stable in the gas phase, the 3-fluoro substituent alters the electron density of the pyrazole ring. Standard docking software (e.g., Glide, AutoDock) often defaults to the 1H form, potentially missing the bioactive conformation if the target pocket stabilizes the 2H form via specific hydrogen bond networks.

Protocol: DFT-Based Tautomer Enumeration

-

Structure Generation: Generate 3D coordinates for both 1H- and 2H-3-fluoroindazole.

-

Geometry Optimization:

-

Software: Gaussian 16 / ORCA 5.0

-

Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The D3 dispersion correction is critical for capturing intramolecular F

H interactions. -

Solvation Model: IEFPCM (Implicit Solvation) with

(Water) and

-

-

Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

Data Interpretation:

Calculate the relative free energy (

-

If

kcal/mol, both tautomers must be carried forward into docking studies.

Charge Derivation (RESP)

Standard charges (Gasteiger/Mulliken) fail to capture the "sigma-hole" or the specific electronegativity pull of the fluorine in this conjugated system.

-

Step: Calculate Electrostatic Potential (ESP) at the HF/6-31G* level (standard for AMBER compatibility) on the optimized geometry.

-

Fitting: Perform Restrained Electrostatic Potential (RESP) fitting to generate partial charges for MD simulations.

Module 2: Force Field Parameterization

Objective: To correct standard force field deficiencies regarding the C-F bond vector.

Standard force fields (GAFF2/CGenFF) often treat fluorine as a generic van der Waals sphere with a point charge. They frequently underestimate the directionality of halogen bonding or the specific repulsion/attraction in the "hinge region" of kinases.

Workflow: Torsion and Bond Scanning

-

Rigid Scan: Rotate the dihedral angle involving the C3-F bond (if attached to a larger rotatable scaffold) in

increments using QM (MP2/6-31G*). -

Fitting: Fit the Force Field (FF) dihedral parameters to match the QM energy profile.

-

Validation: Run a short (10 ns) MD simulation of the ligand in water. Calculate the Radial Distribution Function (RDF) of water hydrogens around the Fluorine atom.

-

Success Criteria: A distinct peak at ~2.5 Å indicates the FF is correctly capturing the weak H-bond acceptor capability of the fluorine.

-

Visualization: Parameterization Pipeline

Figure 1: Iterative workflow for deriving accurate force field parameters for the 3-fluoro-1H-indazole scaffold.

Module 3: Interaction Modeling (Docking & Dynamics)

Objective: To simulate the binding of 3-fluoro-1H-indazole derivatives in a kinase ATP-binding pocket.

The "Fluorine Scan" in Docking

In the hinge region of kinases (e.g., FGFR1), the indazole nitrogen acts as a Hydrogen Bond (HB) donor to the backbone carbonyl (e.g., Glu residue). The C3-Fluorine can interact with:

-

Backbone C-H: Weak Hydrogen Bond (C-H

F). -

Water Network: Displacing a conserved water molecule (entropy gain).

Protocol: Ensemble Docking

-

Receptor Prep: Protonate the protein at pH 7.4. Crucial: Allow rotation of Ser/Thr/Tyr hydroxyls in the binding site.

-

Grid Generation: Define a grid box centered on the hinge region residues. Include a "H-bond constraint" on the hinge backbone NH.

-

Ligand Sampling: Dock both 1H and 2H tautomers.

-

Scoring: Use a scoring function that explicitly accounts for solvation (e.g., Glide XP or AutoDock Vina with Vinardo scoring).

Molecular Dynamics & FEP

To validate the stability of the Fluorine interactions, run a 100ns MD simulation.

-

System: Ligand-Protein complex + TIP3P Water + 0.15M NaCl.

-

Analysis: Monitor the distance between the Fluorine atom and the nearest H-bond donors.

-

Stable Interaction: Distance < 3.0 Å for >40% of the trajectory.

-

Comparative Data: Interaction Energies The following table summarizes expected interaction energies for the 3-fluoro moiety versus the non-fluorinated (3-H) parent in a typical hydrophobic pocket.

| Interaction Type | 3-H Indazole ( | 3-F Indazole ( | Mechanism |

| Desolvation Penalty | Low | Medium | F requires shedding tight water shell. |

| Lipophilic Contact | -1.2 kcal/mol | -1.8 kcal/mol | F increases surface area/lipophilicity. |

| H-Bond (Acceptor) | N/A | -0.5 to -1.0 kcal/mol | Weak electrostatic interaction. |

| Metabolic Stability | Low (C3 Oxidation) | High | C-F bond blocks P450 oxidation. |

Visualization: Kinase Hinge Interaction Logic

Figure 2: Schematic of critical hydrogen bonding vectors in the kinase hinge region. The 3-F atom modulates the water network and lipophilic contacts.

References

-

Tautomerism in Indazoles: Pagacz-Kostrzewa, M., et al. (2022).[1] NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. ResearchGate. [Link]

-

Fluorine in Medicinal Chemistry: Inoue, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]

-

Kinase Inhibitor Modeling (FGFR): Liu, Y., et al. (2019). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

-

Force Field Parameterization: Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field: A Force Field for Drug-Like Molecules Compatible with the CHARMM All-Atom Additive Biological Force Fields. PMC - NIH. [Link]

-

Hydrogen Bonding of Fluorine: Dalvit, C., et al. (2013). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI.[2] [Link]

Sources

3-Fluoro-1H-Indazole: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Fluorinated Indazole Core

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents one of the most important "privileged scaffolds" in medicinal chemistry. Its rigid structure and ability to participate in key hydrogen bonding interactions have cemented its role in the development of numerous therapeutic agents. A significant portion of indazole-based drugs are kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[1] Marketed drugs such as Axitinib, Pazopanib, and Entrectinib, all feature the indazole core and are used to treat various cancers, including renal cell carcinoma and non-small cell lung cancer.[2][3]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[4] When applied to the privileged indazole scaffold, fluorination offers a powerful tool to fine-tune its pharmacological profile. This guide provides a detailed technical overview of 3-fluoro-1H-indazole, a versatile and high-value building block, focusing on its synthesis, spectroscopic characterization, and critical applications in drug discovery.

Synthesis of 3-Fluoro-1H-Indazole: A Mechanistic Approach

The direct C-3 fluorination of an unprotected 1H-indazole is a challenging transformation often plagued by low yields and lack of selectivity. Therefore, a more robust and common strategy involves the construction of the indazole ring from a pre-fluorinated precursor. One of the most reliable methods for forming the indazole ring is the intramolecular cyclization of a diazonium salt derived from an ortho-substituted aniline derivative.

A logical and field-proven approach to synthesize 3-fluoro-1H-indazole is via the diazotization and subsequent intramolecular cyclization of 2-amino-α-fluorotoluene. This method leverages readily available starting materials and proceeds through a well-understood reaction mechanism.

Caption: Synthetic workflow for 3-fluoro-1H-indazole.

Experimental Protocol: Synthesis via Diazotization-Cyclization

This protocol describes a representative procedure for the synthesis of 3-fluoro-1H-indazole from 2-amino-α-fluorotoluene.

Materials:

-

2-amino-α-fluorotoluene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-α-fluorotoluene (1.0 eq) in a 2M solution of hydrochloric acid (3.0 eq).

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. The addition of a diazonium salt is a highly exothermic process and strict temperature control is critical to prevent decomposition and side reactions.[5]

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically rapid under these conditions.

-

-

Cyclization and Work-up:

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the intramolecular cyclization. The gentle heating promotes the nucleophilic attack of the benzylic carbon onto the terminal nitrogen of the diazonium group, followed by elimination of a proton to form the stable aromatic indazole ring.

-

Cool the mixture back to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-